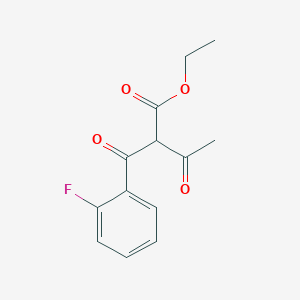

Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate

Description

Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate is a β-keto ester derivative featuring a 2-fluorobenzoyl substituent at the C2 position of the butanoate backbone. This compound belongs to a class of structurally diverse molecules synthesized for applications in medicinal chemistry, material science, and organic synthesis.

Properties

Molecular Formula |

C13H13FO4 |

|---|---|

Molecular Weight |

252.24 g/mol |

IUPAC Name |

ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate |

InChI |

InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-6-4-5-7-10(9)14/h4-7,11H,3H2,1-2H3 |

InChI Key |

VVIOQRLTYLWVBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the synthesis of compounds that act on specific molecular targets.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Substituent Type and Position

- Ethyl 2-(4-fluorobenzyl)-3-oxobutanoate (4b): Features a 4-fluorobenzyl group, which differs from the target compound’s 2-fluorobenzoyl substituent. The benzyl group (C6H5CH2-) is less electron-withdrawing than the benzoyl group (C6H5CO-), leading to reduced electrophilicity at the β-keto position. Reported as a yellow oily substance with 97% yield .

- Ethyl 2-(3-chlorophenyl)hydrazono-3-oxobutanoate (II): Contains a hydrazone group instead of a benzoyl substituent, adopting a planar keto-hydrazo tautomeric form. This structural difference enhances hydrogen-bonding interactions, as evidenced by its crystal structure (mean interplanar angle: 1.49°) .

- Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate: Substitutes a phenoxy group at the para position, introducing oxygen-mediated hydrogen-bonding capabilities. This compound is liquid at room temperature and synthesized via phenoxy-acetoacetate condensation .

Electronic Effects

- Electron-Withdrawing Groups: Fluorine (2-fluorobenzoyl): Enhances electrophilicity, favoring nucleophilic attacks at the β-keto position. Chlorine (e.g., 3-chlorophenyl hydrazono derivative): Increases acidity of α-hydrogens, facilitating enolate formation .

- Reported yield: 58.2% .

Functional Group Variations

Hydrazone and Imino Derivatives

- Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate: Contains an imino group, altering tautomeric equilibria and hydrogen-bonding patterns. This compound is an irritant and exhibits distinct IR peaks at 1725–1765 cm⁻¹ (C=O) and 3369 cm⁻¹ (N–H) .

- Molecular mass: 279.25 g/mol .

Alkyl and Aromatic Side Chains

- Ethyl 2-(3-methylbenzyl)-3-oxobutanoate: Incorporates a methylbenzyl group, increasing lipophilicity. This compound is discontinued but had a molecular weight of 234.29 g/mol .

- Ethyl 2-phenylacetoacetate : A simple phenyl-substituted analogue with applications in asymmetric synthesis. Its enantioselective reduction has been studied using immobilized baker’s yeast .

Antimicrobial and Antitumor Activity

- Ethyl 2-(2-(3-nitrophenyl)hydrazono)-3-oxobutanoate: Shows moderate cytotoxicity, though weaker than the anticancer drug melphalan .

- Ethyl 2-(4-methoxypyrimidin-2-yl)sulfamoylphenylhydrazono-3-oxobutanoate (2g): Exhibits antimicrobial activity, with IR spectral data indicating C=O (1725 cm⁻¹) and N–H (3369 cm⁻¹) stretches .

Spectroscopic and Crystallographic Data

*Yields for analogous benzoyl derivatives range from 42.9% (2-fluorophenyl) to 97% (4-fluorobenzyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.